![molecular formula C25H42O2Si B589245 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3|A,17|A-diol CAS No. 61252-32-2](/img/structure/B589245.png)
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3|A,17|A-diol
Description
“17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3|A,17|A-diol” is a chemical compound with the molecular formula C25H42O2Si . It is also known by other names such as (3S,8R,9S,10R,13S,17S)-17- [tert-butyl (dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta [a]phenanthren-3-ol .
Molecular Structure Analysis
The compound has a complex structure typical of large organic molecules. It includes a cyclopenta[a]phenanthren-3-ol core structure, which is a common feature in many steroids . The molecule also contains a tert-butyl(dimethyl)silyl group attached to the oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of the compound is 402.7 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has three rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 402.29540711 g/mol .Scientific Research Applications
Chemistry and Synthesis
Stereochemistry in Organic Synthesis : The use of tert-butyldimethylsilyl derivatives, including compounds similar to 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3,17-diol, has been explored in the context of stereochemical outcomes in organic synthesis. For example, Andersen and Back (2001) investigated the stereochemistry of cuprate-mediated conjugate additions of a 17-iodoandrost-16-ene, utilizing tert-butyldimethylsilyl groups (Andersen & Back, 2001).
Synthetic Routes to Steroid Derivatives : Research by Reeder and Joannou (1996) highlights a successful approach to synthesizing steroid derivatives, where tert-butyldimethylsilyl groups play a critical role in protecting functional groups during synthesis (Reeder & Joannou, 1996).
Analytical Techniques
- Mass Spectrometry of Steroids : Steroids derivatized with tert-butyldimethylsilyl groups, similar to the one , are analyzed using mass spectrometry techniques to improve the identification of anabolic steroids and their metabolites in human urine (Steffenrud, 1996).
Biochemistry and Pharmacology
- Inhibitor Synthesis : Numazawa et al. (2002) report on the synthesis of 4β,19-Dihydroxyandrost-5-en-17-one, an inhibitor of aromatase, utilizing tert-butyldimethylsilyloxy as a protective group. This underscores the role of such compounds in the synthesis of bioactive molecules (Numazawa, Yamada, Watari, & Ando, 2002).
Protections in Nucleoside Synthesis
- Nucleoside and Nucleotide Field : Ogilvie (1973) discusses how tert-butyldimethylsilyl groups, similar to those in the compound of interest, act as protective groups in the synthesis of various nucleosides, demonstrating their importance in this area of research (Ogilvie, 1973).
properties
IUPAC Name |
(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCVNIAWQFPNS-QJAPXLAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4O[Si](C)(C)C(C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747269 | |
Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3|A,17|A-diol | |
CAS RN |
61252-32-2 | |
Record name | Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61252-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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